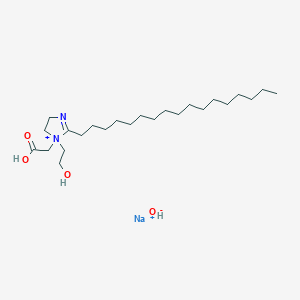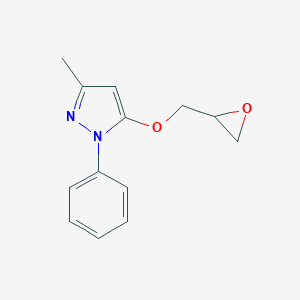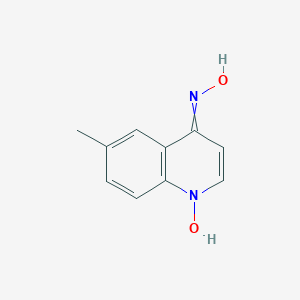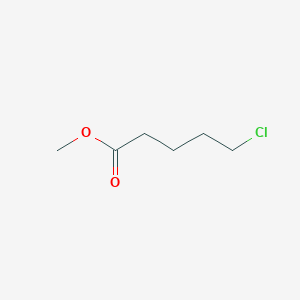
H-Asp(Leu-OH)-OH
概要
説明
科学的研究の応用
Beta-Asp-Leu has various scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
Beta-Asp-Leu can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, such as N-protected beta-aspartic acid and N-protected leucine, which are coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the coupling reaction, the protecting groups are removed to yield the desired dipeptide .
Industrial Production Methods
Industrial production of H-Asp(Leu-OH)-OH may involve similar peptide synthesis techniques but on a larger scale. Automated peptide synthesizers can be used to streamline the process, allowing for the efficient production of the dipeptide. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Beta-Asp-Leu can undergo various chemical reactions, including:
Oxidation and Reduction: While this compound itself may not undergo significant oxidation or reduction, its constituent amino acids can participate in such reactions.
Common Reagents and Conditions
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Beta-aspartic acid and leucine.
Oxidation and Reduction: Beta-hydroxyaspartic acid (from the reduction of beta-aspartic acid).
作用機序
The mechanism of action of H-Asp(Leu-OH)-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release beta-aspartic acid and leucine, which can then participate in various metabolic processes. Beta-aspartic acid can act as a neurotransmitter and play a role in the synthesis of other amino acids, while leucine is involved in protein synthesis and energy production .
類似化合物との比較
Similar Compounds
Alpha-Asp-Leu: A dipeptide composed of alpha-aspartic acid and leucine.
Beta-Asp-Ile: A dipeptide composed of beta-aspartic acid and isoleucine.
Uniqueness
Beta-Asp-Leu is unique due to the presence of the beta-aspartic acid residue, which can lead to different structural and functional properties compared to alpha-aspartic acid-containing peptides. The beta linkage can affect the peptide’s stability, reactivity, and interaction with biological molecules .
特性
IUPAC Name |
(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJILWQAFPUBHP-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-Asp-Leu interact with isoaspartyl dipeptidase (IAD) and what are the downstream effects?
A1: Beta-Asp-Leu acts as a substrate for IAD. [, ] The crystal structure of IAD complexed with beta-Asp-Leu reveals that the dipeptide binds to the enzyme's active site, a binuclear metal center located at the C-terminal end of a (beta/alpha)8-barrel domain. [] The free alpha-amino group of beta-Asp-Leu must be protonated for the enzyme to function correctly. [] IAD catalyzes the hydrolysis of beta-Asp-Leu, breaking it down into its constituent amino acids, aspartic acid and leucine. [] This hydrolysis is crucial for preventing the accumulation of damaged proteins containing isoaspartyl residues, which can arise from spontaneous protein aging. []
Q2: What role does the metal center in IAD play in the hydrolysis of beta-Asp-Leu?
A2: The binuclear metal center in IAD is essential for its catalytic activity. [] Kinetic studies using different metal-substituted forms of IAD (Zn/Zn, Co/Co, Ni/Ni, and Cd/Cd) have shown that the specific metal ion present influences the enzyme's catalytic efficiency (kcat) and substrate affinity (Km). [] The bridging hydroxide ion in the binuclear metal center acts as the nucleophile, attacking the carbonyl carbon of the aspartic acid residue in beta-Asp-Leu. [] This attack is facilitated by the Asp285 residue, which abstracts a proton from the bridging hydroxide, increasing its nucleophilicity. [] The metal ions likely help to position the substrate and stabilize the transition state during hydrolysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)




